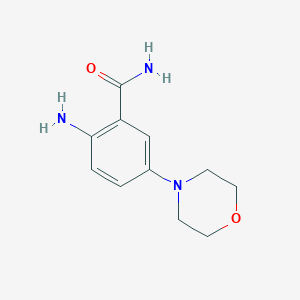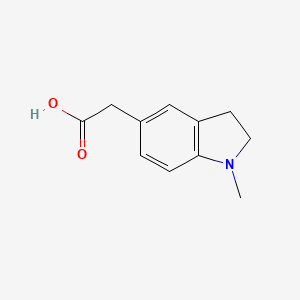![molecular formula C15H14N4O3S B2670528 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034322-25-1](/img/structure/B2670528.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a novel organic compound featuring a pyridopyrimidine core
Preparation Methods
Synthetic routes and reaction conditions::
Starting with the synthesis of the pyridopyrimidine core through the reaction of pyrimidine derivatives with aldehydes.
Further substitution at specific positions on the ring structure using thiophene derivatives and acetamide groups.
Reaction conditions typically involve controlled temperatures, catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
The compound's synthesis can be scaled up using batch reactors, maintaining stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes::
Oxidation: Can be oxidized using reagents like hydrogen peroxide or oxygen under catalytic conditions.
Reduction: Can be reduced using hydrides such as sodium borohydride.
Substitution: Involved in nucleophilic substitution reactions at active sites.
Oxidation: Use of peroxides under acidic or basic conditions.
Reduction: Use of hydrides under inert atmospheres to prevent oxidation.
Substitution: Use of various nucleophiles under mild to moderate temperatures.
Oxidation products typically include oxidized derivatives of the thiophene ring.
Reduction products often involve the formation of alcohols or amines.
Substitution reactions yield derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
In chemistry::
Used as a ligand in coordination chemistry to form complex structures with metals. In biology:
Investigated for its potential as an enzyme inhibitor, particularly targeting nucleotide synthesis pathways. In medicine:
Explored for its potential anti-cancer properties due to its ability to inhibit cell proliferation. In industry:
Used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by interacting with key enzymes involved in nucleotide synthesis.
Its molecular targets include dihydrofolate reductase and thymidylate synthase, inhibiting their activity and thereby disrupting DNA synthesis pathways.
Pathways involved often include the folate pathway and pyrimidine metabolism.
Comparison with Similar Compounds
Unique features::
The combination of a pyridopyrimidine core with a thiophene ring makes it distinctive compared to other similar compounds.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(phenyl)acetamide: Differs by having a phenyl group instead of a thiophene ring.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(furan-3-yl)acetamide: Differs by having a furan ring instead of a thiophene ring.
This compound's unique structure allows it to bridge various fields of research, making it a valuable subject for further investigation.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-12(8-10-3-7-23-9-10)16-5-6-19-14(21)11-2-1-4-17-13(11)18-15(19)22/h1-4,7,9H,5-6,8H2,(H,16,20)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBQNFUMJJUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CC3=CSC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B2670453.png)


![tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2670457.png)
![4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2670458.png)





![Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2670466.png)
